![molecular formula C11H16N2O3 B2731773 Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid CAS No. 2140263-35-8](/img/structure/B2731773.png)
Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid, also known as rac-PFI-2, is a chemical compound used in scientific research. It is a potent inhibitor of the histone lysine methyltransferase SETD7, which plays a crucial role in various cellular processes, including gene expression, cell cycle regulation, and DNA damage response.
Wirkmechanismus
The mechanism of action of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid involves the inhibition of SETD7, which is a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 4 (H3K4). Methylation of H3K4 is a crucial step in the regulation of gene expression, and SETD7-mediated methylation of H3K4 has been implicated in various cellular processes. Rac-PFI-2 binds to the SET domain of SETD7 and inhibits its enzymatic activity, leading to a decrease in H3K4 methylation and altered gene expression.
Biochemical and Physiological Effects:
Inhibition of SETD7 by Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid leads to various biochemical and physiological effects. For example, studies have shown that Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid induces cell cycle arrest and apoptosis in cancer cells, inhibits the growth of cancer cells in vitro and in vivo, and enhances the sensitivity of cancer cells to DNA-damaging agents. Moreover, Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid has been shown to improve insulin sensitivity and glucose tolerance in mice, suggesting a potential therapeutic application in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-PFI-2 has several advantages for lab experiments. First, it is a potent and selective inhibitor of SETD7, which allows for the specific investigation of SETD7-mediated cellular processes. Second, Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid has been extensively characterized in vitro and in vivo, which facilitates the interpretation of experimental results. However, Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid also has some limitations. For example, it has poor solubility in aqueous solutions, which may limit its use in certain experimental settings. Moreover, the effects of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid may be cell type-specific, which requires careful consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the investigation of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid on cellular processes. Second, the therapeutic potential of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid in the treatment of cancer and other diseases needs to be further explored. Third, the development of more potent and selective inhibitors of SETD7 may provide new opportunities for the investigation of SETD7-mediated cellular processes. Fourth, the effects of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid on other histone lysine methyltransferases and epigenetic regulators need to be investigated to gain a more comprehensive understanding of its biological effects.
Synthesemethoden
The synthesis of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid involves several steps. First, 1-(propan-2-yl)-1H-pyrazol-5-amine is reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (2R,3R)-2,3-dihydroxy-4-oxo-hexanoic acid lactone to yield Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Rac-PFI-2 has been extensively used in scientific research to investigate the role of SETD7 in various cellular processes. For example, studies have shown that SETD7 regulates the expression of genes involved in cell cycle progression and DNA damage response. Inhibition of SETD7 by Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid leads to cell cycle arrest and increased sensitivity to DNA-damaging agents. Moreover, SETD7 has been implicated in the development and progression of various cancers, and Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)13-9(3-5-12-13)10-8(11(14)15)4-6-16-10/h3,5,7-8,10H,4,6H2,1-2H3,(H,14,15)/t8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVRXMZLTBGXOZ-PSASIEDQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.